molecular formula C12H12O B072309 2-Naphthaleneethanol CAS No. 1485-07-0

2-Naphthaleneethanol

Cat. No. B072309
CAS RN: 1485-07-0
M. Wt: 172.22 g/mol
InChI Key: VCZANYLMPFRUHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 2-Naphthalene derivatives can be synthesized through three-component coupling of alkynes, Fischer carbene complexes, and benzaldehyde hydrazones, forming isoindole derivatives followed by intramolecular Diels-Alder reactions and nitrene extrusion. This method exhibits high regioselectivity with unsymmetrical alkynes (Duan, Sinha-Mahapatra, & Herndon, 2008).
  • Iron-catalyzed benzannulation reactions of 2-alkylbenzaldehydes and alkynes can lead to the synthesis of naphthalene derivatives. This method benefits from cheap catalysts and wide substrate scope (Zhu, Xiao, Guo, & Jiang, 2013).

Molecular Structure Analysis

  • The molecular structure of naphthalene derivatives has been studied using X-ray diffraction, revealing details such as crystal symmetry and molecular geometry. For instance, molecular structures of certain naphthalene complexes show monoclinic crystal systems and specific spatial arrangements (Ohki, Suzuki, Nakamura, Shimoi, & Ouchi, 1985).

Chemical Reactions and Properties

  • Naphthalene and its derivatives exhibit various chemical reactions, such as nitration reactions during photolysis in the presence of tetranitromethane, indicating a complex chemical behavior (Eberson & Radner, 1991).
  • The reactions with hydroxyl radicals in the gas phase lead to the formation of various oxidation products, including dicarbonyls, highlighting the chemical reactivity of naphthalene derivatives (Wang, Atkinson, & Arey, 2007).

Physical Properties Analysis

  • The physical properties of naphthalene derivatives can be deduced from molecular structure analyses. For example, studies on electron diffraction of naphthalene reveal symmetry and bond distances, which are crucial for understanding its physical properties (Ketkar & Fink, 1981).

Scientific Research Applications

  • Supramolecular Chemistry and Sensor Technology : Naphthalene diimides, including compounds like 2-Naphthaleneethanol, have applications in supramolecular chemistry and sensors. They are used in host-guest complexes for molecular switching devices like catenanes and rotaxanes, and as gelators for sensing aromatic systems (Kobaisi et al., 2016).

  • Catalysis : These compounds are involved in catalysis through anion-π interactions. This property is significant in developing new catalytic methods and materials (Kobaisi et al., 2016).

  • Medicinal Applications : In the medical field, naphthalene derivatives like 2-Naphthaleneethanol are being studied for their potential in DNA intercalation, which could have implications for the development of new drugs (Kobaisi et al., 2016).

  • Environmental Applications : 2-Naphthaleneethanol derivatives are involved in environmental applications like the degradation and removal of pollutants. For instance, their derivatives can be decomposed in electroplating solutions using ozonation with UV radiation, which is crucial for treating industrial waste and pollution control (Chen et al., 2005).

  • Biodegradation Research : Stable isotope probing, coupled with advancements in analytical chemistry, has been used to study the biodegradation of naphthalene derivatives, which is important for understanding and managing environmental contamination (Wackett, 2004).

  • Nonlinear Optical Properties : Naphthalene derivatives like 2-Naphthaleneethanol are being explored for their third-order nonlinear optical properties, which have potential applications in optoelectronics and photonics (Sreenath et al., 2018).

  • Carcinogenic Mode of Action Research : Studies on naphthalene, including its derivatives, help in evaluating carcinogenic modes of action, contributing to a better understanding of environmental health risks (Rhomberg et al., 2010).

properties

IUPAC Name

2-naphthalen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9,13H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZANYLMPFRUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163998
Record name 1-(2-Naphthyl)ethanol
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthaleneethanol

CAS RN

1485-07-0
Record name 2-Naphthaleneethanol
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Record name 1-(2-Naphthyl)ethanol
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Record name 2-Naphthaleneethanol
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Record name 1-(2-Naphthyl)ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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